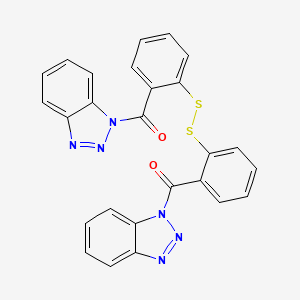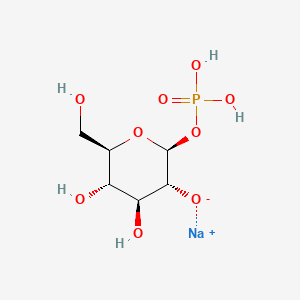
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes two benzotriazolyl groups and a disulfanyl linkage, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone typically involves multiple steps, starting with the preparation of benzotriazole derivatives. The benzotriazole moiety can be introduced into the molecule through various reactions, such as nucleophilic substitution and coupling reactions. The disulfanyl linkage is formed by the reaction of thiol groups with oxidizing agents. The final step involves the formation of the ketone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzotriazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the disulfanyl linkage.
Secondary Alcohols: Formed from the reduction of the ketone group.
Substituted Benzotriazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with molecular targets through various pathways. The benzotriazolyl groups can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. The disulfanyl linkage can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with a single benzotriazolyl group, known for its use as a corrosion inhibitor and UV stabilizer.
2-Mercaptobenzothiazole: Contains a thiol group and is used as a vulcanization accelerator in the rubber industry.
Benzotriazolylmethylphenylsulfide: Similar structure with a sulfide linkage instead of a disulfanyl linkage.
Uniqueness
Benzotriazolyl 2-((2-(benzotriazolylcarbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its dual benzotriazolyl groups and disulfanyl linkage, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
98051-92-4 |
|---|---|
Molecular Formula |
C26H16N6O2S2 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[2-[[2-(benzotriazole-1-carbonyl)phenyl]disulfanyl]phenyl]-(benzotriazol-1-yl)methanone |
InChI |
InChI=1S/C26H16N6O2S2/c33-25(31-21-13-5-3-11-19(21)27-29-31)17-9-1-7-15-23(17)35-36-24-16-8-2-10-18(24)26(34)32-22-14-6-4-12-20(22)28-30-32/h1-16H |
InChI Key |
QZICTQWYQJQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)SSC4=CC=CC=C4C(=O)N5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)

